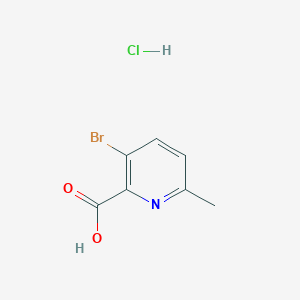
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid, also known as EPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. EPPB belongs to the class of compounds known as kinase inhibitors, which are molecules that selectively inhibit the activity of specific enzymes known as kinases. Kinases are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Therefore, the inhibition of kinases by EPPB has the potential to be used in the treatment of various diseases, including cancer.
科学的研究の応用
Molecular Structure Analysis
The molecular and crystal structure of compounds structurally related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have been thoroughly analyzed using techniques such as single-crystal X-ray diffraction. These analyses provide insights into the hydrogen bonding patterns and supramolecular structures that are key in understanding the chemical behavior and reactivity of such compounds. For instance, N-(pyridin-3-yl)-succinamic acid, a compound with structural similarities, demonstrates significant hydrogen bonding interactions leading to the formation of dimensional zig-zag sheets, which are crucial for its chemical properties and potential applications in material science and medicinal chemistry (Naveen et al., 2016).
Catalytic Applications
Certain compounds structurally related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have shown potential as catalysts in chemical reactions. For example, sulfonated Schiff base copper(II) complexes have been investigated for their efficiency and selectivity in the oxidation of alcohols, demonstrating the potential of such compounds in catalysis and organic synthesis. These findings could lead to the development of new, more efficient catalytic processes in the chemical industry (Hazra et al., 2015).
Synthetic Applications
Compounds with structural features similar to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid have been utilized in the synthesis of novel chemical entities. For instance, the synthesis of 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles and their hydrogenated analogs showcases the versatility of these compounds in creating new molecules with potential applications in pharmaceuticals and materials science (Rodinovskaya et al., 2003).
Supramolecular Chemistry
The study of hydrogen bonding and supramolecular interactions in compounds related to 4-((4-Ethoxyphenyl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid provides valuable insights into the design of new materials and the understanding of molecular recognition processes. These studies are fundamental in the fields of crystal engineering and the development of novel functional materials (PrakashShet et al., 2018).
特性
IUPAC Name |
4-(4-ethoxyanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-2-25-15-7-5-14(6-8-15)21-17(22)10-16(18(23)24)20-12-13-4-3-9-19-11-13/h3-9,11,16,20H,2,10,12H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSJZLOUPLSJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)
![1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2608264.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)


![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)


![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)

![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)


